1-(4-tert-Butylbenzene-1-sulfonyl)-2-phenylaziridine
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Overview
Description
1-((4-(tert-Butyl)phenyl)sulfonyl)-2-phenylaziridine is an organic compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a sulfonyl group attached to a phenyl ring, which is further substituted with a tert-butyl group. The aziridine ring is also connected to another phenyl group. This unique structure imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((4-(tert-Butyl)phenyl)sulfonyl)-2-phenylaziridine typically involves the reaction of a sulfonyl chloride with an aziridine derivative. One common method is the reaction of 4-(tert-butyl)benzenesulfonyl chloride with 2-phenylaziridine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-((4-(tert-Butyl)phenyl)sulfonyl)-2-phenylaziridine undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The aziridine ring can be reduced to form amine derivatives.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Electrophilic reagents like bromine or nitric acid can be used in the presence of a catalyst such as iron(III) chloride.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
1-((4-(tert-Butyl)phenyl)sulfonyl)-2-phenylaziridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: Research into potential pharmaceutical applications includes its use as a precursor for drug development, particularly in the design of anti-cancer and anti-inflammatory agents.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-((4-(tert-Butyl)phenyl)sulfonyl)-2-phenylaziridine involves its interaction with various molecular targets. The aziridine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with nucleophiles such as proteins and DNA. This reactivity is exploited in the design of enzyme inhibitors and other bioactive molecules. The sulfonyl group also plays a role in stabilizing the compound and enhancing its reactivity.
Comparison with Similar Compounds
- 1-((4-Methylphenyl)sulfonyl)-2-phenylaziridine
- 1-((4-Chlorophenyl)sulfonyl)-2-phenylaziridine
- 1-((4-Methoxyphenyl)sulfonyl)-2-phenylaziridine
Comparison: 1-((4-(tert-Butyl)phenyl)sulfonyl)-2-phenylaziridine is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences the compound’s reactivity and stability. Compared to its analogs, this compound may exhibit different reactivity patterns and biological activities, making it a valuable tool in research and industrial applications.
Properties
CAS No. |
918776-51-9 |
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Molecular Formula |
C18H21NO2S |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
1-(4-tert-butylphenyl)sulfonyl-2-phenylaziridine |
InChI |
InChI=1S/C18H21NO2S/c1-18(2,3)15-9-11-16(12-10-15)22(20,21)19-13-17(19)14-7-5-4-6-8-14/h4-12,17H,13H2,1-3H3 |
InChI Key |
VZEODBYHWKDKEM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CC2C3=CC=CC=C3 |
Origin of Product |
United States |
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